molecular formula C9H14O2 B13988666 Prop-2-yn-1-yl hexanoate CAS No. 1932-94-1

Prop-2-yn-1-yl hexanoate

Katalognummer: B13988666
CAS-Nummer: 1932-94-1
Molekulargewicht: 154.21 g/mol
InChI-Schlüssel: BCJLWLQDTCGSFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Prop-2-yn-1-yl hexanoate is an organic compound characterized by the presence of a propynyl group attached to a hexanoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Prop-2-yn-1-yl hexanoate can be synthesized through the esterification of hexanoic acid with prop-2-yn-1-ol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Prop-2-yn-1-yl hexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Hexanoic acid or hexanone derivatives.

    Reduction: Prop-2-yn-1-yl hexanol.

    Substitution: Various substituted esters or amides.

Wissenschaftliche Forschungsanwendungen

Prop-2-yn-1-yl hexanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of prop-2-yn-1-yl hexanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways. The propynyl group may also engage in reactions with nucleophiles or electrophiles, leading to the formation of new chemical entities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Prop-2-yn-1-yl acetate: Similar ester with an acetate group instead of a hexanoate group.

    Prop-2-yn-1-yl butanoate: Ester with a butanoate group, shorter carbon chain compared to hexanoate.

    Prop-2-yn-1-yl octanoate: Ester with an octanoate group, longer carbon chain compared to hexanoate.

Uniqueness

Prop-2-yn-1-yl hexanoate is unique due to its specific ester group, which imparts distinct chemical and physical properties. The hexanoate group provides a balance between hydrophobicity and reactivity, making it suitable for various applications in organic synthesis and materials science.

Eigenschaften

CAS-Nummer

1932-94-1

Molekularformel

C9H14O2

Molekulargewicht

154.21 g/mol

IUPAC-Name

prop-2-ynyl hexanoate

InChI

InChI=1S/C9H14O2/c1-3-5-6-7-9(10)11-8-4-2/h2H,3,5-8H2,1H3

InChI-Schlüssel

BCJLWLQDTCGSFZ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC(=O)OCC#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.